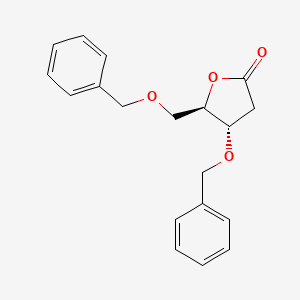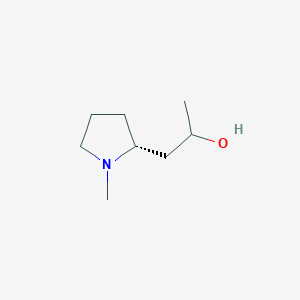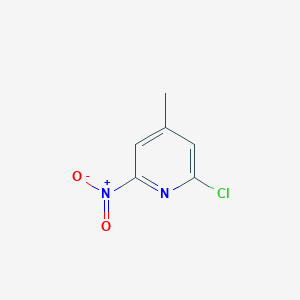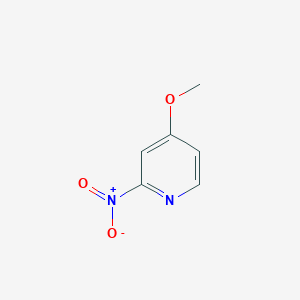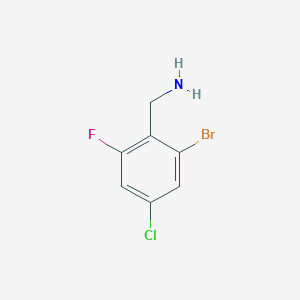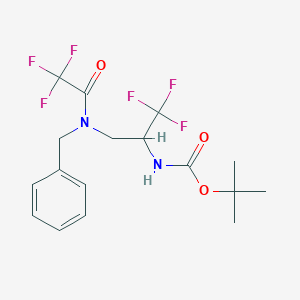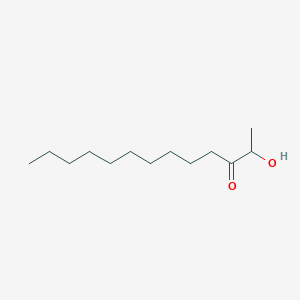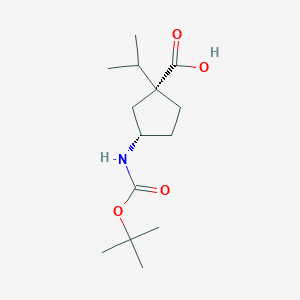
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a chloromethyl group and a pyridin-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The chloromethyl group can be introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Cyclization and ring-opening: The oxadiazole ring can undergo cyclization reactions with other functional groups or ring-opening under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can lead to the formation of oxadiazole N-oxides .
科学的研究の応用
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(pyridin-4-ylmethyl)-1,3,4-oxadiazole
- 2-(Bromomethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole is unique due to the specific positioning of the chloromethyl and pyridin-3-ylmethyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct biological activities and material properties compared to its analogs .
特性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
2-(chloromethyl)-5-(pyridin-3-ylmethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H8ClN3O/c10-5-9-13-12-8(14-9)4-7-2-1-3-11-6-7/h1-3,6H,4-5H2 |
InChIキー |
DZEZKISVLXFINM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC2=NN=C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


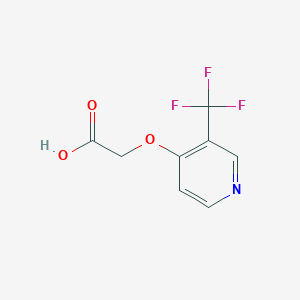

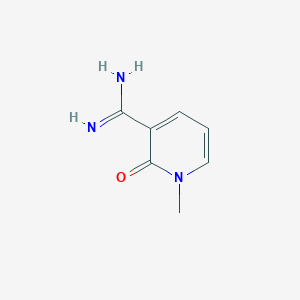
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
